molecular formula C13H18BN3O4 B10771627 Py(D)AlaboroPro

Py(D)AlaboroPro

Cat. No.: B10771627
M. Wt: 291.11 g/mol
InChI Key: DRBWRJPFNOBNIO-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARI-3099 is a synthetic organic compound known for its potent inhibition of fibroblast activation protein, alpha (FAP). This enzyme is involved in various biological processes, including tumor invasion and metastasis, making ARI-3099 a promising candidate for anti-cancer therapies .

Preparation Methods

The synthesis of ARI-3099 involves the modification of D-AlaboroPro at the amine residue, forming N-(Pyridine-4-carbonyl)-D-Ala-boroPro. The compound demonstrates low nanomolar potency and high selectivity for FAP . Industrial production methods typically involve the preparation of the compound in a controlled environment to ensure purity and efficacy. The preparation method for in vivo formula includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .

Mechanism of Action

ARI-3099 exerts its effects by inhibiting fibroblast activation protein, alpha (FAP). This enzyme is responsible for the proteolytic cleavage of various substrates, including human fibroblast growth factor 21 (FGF-21). By blocking FAP activity, ARI-3099 prolongs the half-life of circulating FGF-21, thereby regulating metabolism and potentially offering therapeutic benefits for metabolic disorders . The compound also targets tumor-associated fibroblasts, reducing tumor invasion and metastasis .

Comparison with Similar Compounds

ARI-3099 is unique in its high selectivity and potency for fibroblast activation protein, alpha (FAP). Similar compounds include other FAP inhibitors such as ARI-3996 and ARI-3099DOX. ARI-3996 delivers a Velcade-like proteasome inhibitor to tumors, while ARI-3099DOX delivers the chemotherapeutic agent doxorubicin . These compounds share the common feature of targeting FAP but differ in their specific applications and molecular structures.

Properties

Molecular Formula

C13H18BN3O4

Molecular Weight

291.11 g/mol

IUPAC Name

[(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C13H18BN3O4/c1-9(16-12(18)10-4-6-15-7-5-10)13(19)17-8-2-3-11(17)14(20)21/h4-7,9,11,20-21H,2-3,8H2,1H3,(H,16,18)/t9-,11+/m1/s1

InChI Key

DRBWRJPFNOBNIO-KOLCDFICSA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=NC=C2)(O)O

Canonical SMILES

B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=NC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.